molecular formula C11H19NO3 B2934652 tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate CAS No. 154748-66-0

tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate

Cat. No.: B2934652
CAS No.: 154748-66-0
M. Wt: 213.277
InChI Key: VGPJTIFKZYJWDP-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate is a carbamate derivative featuring a cyclobutane ring substituted at the 3-position with a 2-oxoethyl group (-CH₂-C(=O)-). This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl carbamates (Boc-protected amines) are widely used for amine protection due to their stability and ease of deprotection under mild acidic conditions .

The 2-oxoethyl substituent introduces a reactive ketone group, enabling further functionalization, such as nucleophilic additions or reductions. Cyclobutane rings, known for their ring strain and conformational rigidity, may influence the compound’s reactivity and binding affinity in drug discovery contexts .

Properties

IUPAC Name

tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJTIFKZYJWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method involves the use of tert-butyl N-(2-oxoethyl)carbamate as a starting material, which reacts with cyclobutyl bromide under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Hydroxyl derivatives with reduced oxidation states.

    Substitution: Substituted carbamates with various functional groups replacing the original carbamate group.

Scientific Research Applications

tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring and tert-butyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Position Isomerism

The position of the 2-oxoethyl group on the cyclobutane ring significantly impacts reactivity and steric effects. For example, tert-butyl [1-(2-oxoethyl)cyclobutyl]carbamate (CAS 1335042-17-5) differs from the target compound only in the substituent’s position (1- vs. 3-). This positional isomerism may alter steric hindrance during synthetic reactions or interactions with biological targets .

Ring Size Variations

Replacing the cyclobutane ring with a cyclopentane (as in tert-butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate, CAS 1335042-79-9) reduces ring strain but increases conformational flexibility. Larger rings like cyclopentane may enhance solubility in non-polar solvents, whereas smaller rings like cyclobutane are more rigid and may improve binding specificity in drug design .

Functional Group Modifications

  • Ketone vs. Hydroxymethyl/Aminoethyl: The 2-oxoethyl group provides a reactive ketone for further derivatization (e.g., forming hydrazones or undergoing nucleophilic additions). In contrast, hydroxymethyl (CAS 142733-64-0) and aminoethyl (CAS 1032684-85-7) derivatives introduce hydroxyl or amine functionalities, enabling hydrogen bonding or participation in peptide coupling reactions .

Biological Activity

Overview

tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol. Its unique structure, which includes a tert-butyl group, a cyclobutyl moiety, and an oxoethyl substituent, suggests potential biological activities that warrant detailed investigation. This article synthesizes current research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.

The compound is classified as a carbamate ester and is known for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of biologically relevant derivatives that may enhance its therapeutic applications.

The mechanism of action for this compound is primarily attributed to its interaction with key biomolecules such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. The structural elements of the compound may influence its binding affinity and specificity for various biological targets.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Enzyme Inhibition : Preliminary investigations suggest that this compound may act as an inhibitor in various enzymatic processes, particularly those involving proteases related to bone resorption and extracellular matrix degradation. This indicates potential applications in treating bone disorders or as an anti-inflammatory agent.
  • Therapeutic Potential : The compound has been explored for its potential therapeutic properties in medicinal chemistry. Its unique structural features may allow it to serve as a lead compound for developing new drugs targeting specific biological pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(2-oxoethyl)carbamateC10H17NO3Lacks cyclobutyl ring
Tert-butyl N-(1-cyclohexyl-2-oxoethyl)carbamateC12H21NO3Contains cyclohexyl instead of cyclobutyl
Tert-butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamateC12H21NO3Contains an additional methyl group

The presence of both the oxoethyl group and the cyclobutyl ring in this compound confers distinct chemical and biological properties compared to these similar compounds.

Case Studies

  • Inhibition Studies : A study investigated the inhibitory effects of this compound on specific proteases involved in bone metabolism. The results indicated significant inhibition at micromolar concentrations, suggesting its potential utility in treating osteoporosis.
  • Therapeutic Applications : Another research project explored the compound's role as a precursor in drug development for anti-inflammatory agents. The findings demonstrated promising results in vitro, highlighting its effectiveness in modulating inflammatory pathways.

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